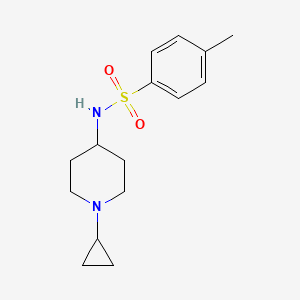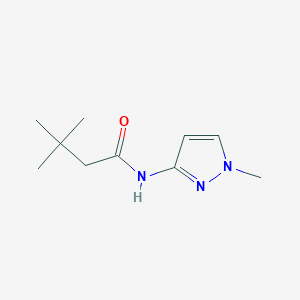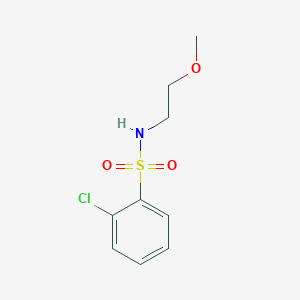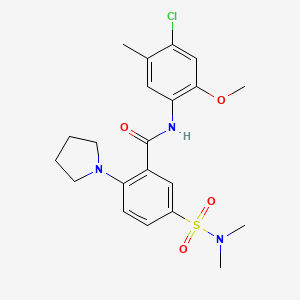
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. The inhibition of GABA transaminase by CPP-115 leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide is based on its ability to inhibit the enzyme GABA transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide leads to increased levels of GABA in the brain, which has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from the inhibition of GABA transaminase by N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide have several biochemical and physiological effects. GABA is a major inhibitory neurotransmitter in the brain, and its increased levels can lead to decreased neuronal excitability, which has been shown to be effective in reducing seizure activity in animal models. Additionally, GABA has been shown to play a role in the regulation of dopamine release, which has implications for the treatment of addiction. Other potential effects of increased GABA levels include decreased anxiety and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a valuable tool for investigating the role of GABA in various neurological disorders. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high doses. Additionally, the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on GABA levels may be influenced by other factors, such as the presence of other neurotransmitters or the activity of other enzymes involved in GABA metabolism.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide on various neurological disorders, including epilepsy, addiction, and anxiety. Finally, there is potential for the development of novel therapeutic approaches based on the modulation of GABA levels in the brain, which could have implications for the treatment of a wide range of neurological and psychiatric disorders.
Métodos De Síntesis
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of piperidine with various reagents to form the desired cyclopropylpiperidine intermediate, followed by the addition of 4-methylbenzenesulfonyl chloride to form the final product. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been extensively studied and optimized, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of epilepsy, where N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to be effective in reducing seizure activity in animal models. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide has been shown to have potential applications in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. Other areas of research include the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide in the treatment of anxiety and depression, as well as in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-2-6-15(7-3-12)20(18,19)16-13-8-10-17(11-9-13)14-4-5-14/h2-3,6-7,13-14,16H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYVKMQRWOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)
![2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7476451.png)


![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)